4-amino-N-(2-hydroxyethyl)-N-methylbenzamide
Description
BenchChem offers high-quality 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(6-7-13)10(14)8-2-4-9(11)5-3-8/h2-5,13H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCMQBSNSKYHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: Precision Synthesis of 4-amino-N-(2-fluoroethyl)-N-methylbenzamide via Deoxofluorination
This Application Note is structured to provide a comprehensive, reproducible, and scientifically grounded guide for the synthesis of 4-amino-N-(2-fluoroethyl)-N-methylbenzamide .
Executive Summary
The target molecule, 4-amino-N-(2-fluoroethyl)-N-methylbenzamide , represents a critical structural motif often utilized in medicinal chemistry as a metabolically stable bioisostere of N-ethyl groups, or as a "cold standard" in the development of Fluorine-18 PET radiotracers.
This guide details the conversion of the hydroxy precursor (4-amino-N-(2-hydroxyethyl)-N-methylbenzamide) to the target fluoride. Critical to this synthesis is the management of chemoselectivity.[1] The primary aniline (4-amino group) is nucleophilic and susceptible to oxidation or side-reactions with electrophilic fluorinating agents like DAST. Therefore, this protocol mandates a Protection-Fluorination-Deprotection strategy to ensure high yield and purity.
Key Chemical Transformation
-
Reaction Type: Nucleophilic Deoxofluorination (
) -
Primary Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or DAST.[2]
-
Critical Control: Moisture exclusion and temperature regulation to prevent elimination (vinyl formation) or rearrangement.
Strategic Analysis & Retrosynthesis
To achieve the target with high fidelity, we must bypass the direct fluorination of the unprotected aniline. The free amine (
Retrosynthetic Logic:
-
Target: 4-amino-N-(2-fluoroethyl)-N-methylbenzamide.
-
Precursor: tert-Butyl (4-(N-(2-fluoroethyl)-N-methylcarbamoyl)phenyl)carbamate (Boc-protected intermediate).
-
Starting Material: tert-Butyl (4-(N-(2-hydroxyethyl)-N-methylcarbamoyl)phenyl)carbamate.
Visual Workflow (Graphviz)
Figure 1: Strategic workflow for the conversion of the hydroxy precursor to the final fluoro-amine target, highlighting the critical intermediate steps.
Detailed Experimental Protocols
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Starting Material: N-Boc-4-amino-N-(2-hydroxyethyl)-N-methylbenzamide (Synthesis implied or commercially sourced).
-
Fluorinating Agent: Deoxo-Fluor (50% in toluene) or DAST (Neat). Note: Deoxo-Fluor is thermally more stable than DAST.[2]
-
Solvent: Dichloromethane (DCM), Anhydrous (Water < 50 ppm).
-
Quenching: Saturated aqueous
.
Protocol A: Deoxofluorination (The Core Step)
Safety Warning: Deoxo-Fluor and DAST hydrolyze rapidly to release HF. Work in a well-ventilated fume hood. Do not use glass syringes (etching risk); use polypropylene/plasticware where possible.
-
Preparation:
-
Charge a flame-dried round-bottom flask (RBF) with N-Boc-hydroxy precursor (1.0 equiv) and a magnetic stir bar.
-
Purge with Argon or Nitrogen for 5 minutes.
-
Add Anhydrous DCM (concentration ~0.1 M) via syringe.
-
Cool the solution to -78 °C (Dry ice/Acetone bath). Crucial: Low temperature prevents elimination to the vinyl byproduct.
-
-
Reagent Addition:
-
Add Deoxo-Fluor (1.2 to 1.5 equiv) dropwise over 10 minutes.
-
Observation: The solution may turn slightly yellow.
-
Stir at -78 °C for 30 minutes.
-
-
Reaction Progression:
-
Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.
-
Monitor by TLC or LC-MS.
-
Target Mass: Look for
corresponding to the Fluorinated-Boc intermediate (Mass of SM + 2 Da).
-
-
Quenching (Critical Safety Step):
-
Cool the mixture back to 0 °C.
-
Slowly add saturated aqueous
. Caution: Vigorous effervescence ( ) and heat evolution. -
Stir rapidly for 15 minutes until bubbling ceases.
-
-
Workup:
-
Extract the aqueous layer with DCM (3 x).
-
Wash combined organics with Brine (1 x).
-
Dry over
, filter, and concentrate under reduced pressure. -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Protocol B: Deprotection (Boc Removal)
-
Dissolve the purified Boc-fluoro intermediate in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA) (ratio 1:4 v/v TFA:DCM) at 0 °C.
-
Stir at RT for 1–2 hours. Monitor for disappearance of SM.
-
Workup:
-
Concentrate in vacuo to remove excess TFA.
-
Redissolve in DCM and wash with sat.
(to obtain the free base) or keep as TFA salt depending on application. -
Final Purification: If high purity is required, use preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
-
Mechanism & Critical Considerations
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Alkoxyaminosulfur difluoride intermediate.[3]
Mechanistic Pathway (Graphviz)
Figure 2: Mechanistic pathway of deoxofluorination. Note that if the temperature is too high, the intermediate can act as a leaving group without F- attack, leading to elimination.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Elimination Product | Reaction temperature too high during addition. | Ensure addition at -78 °C. Do not exceed RT during stir. |
| No Reaction | Old/Hydrolyzed Reagent. | Deoxo-Fluor/DAST degrades with moisture. Use a fresh bottle. |
| Complex Mixture | Unprotected Aniline reacting. | Ensure the 4-amino group is Boc-protected before fluorination. |
| Glass Etching | HF generation. | Use plastic/polypropylene labware for reaction and quenching. |
Characterization & Validation
To validate the synthesis of 4-amino-N-(2-fluoroethyl)-N-methylbenzamide , the following analytical data is expected:
-
1H NMR (400 MHz, DMSO-d6):
- ~7.6 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H).
-
~5.6 (s, 2H,
- if free base). -
~4.6 (dt, 2H,
, ). Characteristic doublet of triplets. -
~3.7 (dt, 2H,
, ). -
~3.0 (s, 3H,
).
-
19F NMR:
-
Single peak around -220 ppm (triplet, depending on solvent/coupling).
-
-
Mass Spectrometry (ESI):
-
Calculated Mass (
): 196.10. -
Observed
: 197.1.
-
References
-
Singh, R. P., & Shreeve, J. M. (2002).[4] Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST.[5][6][4] Synthesis, 2002(17), 2561-2578.
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054.
-
Bioorganic & Medicinal Chemistry Letters. (General reference for Benzamide synthesis in radiochemistry). See generally: synthesis of F-18 labeled benzamides for melanoma imaging.
-
Organic Process Research & Development. (Safety handling of DAST). Safety of Deoxofluorination Reagents.[1][5][7]
Disclaimer: This protocol involves the use of hazardous chemicals (DAST/Deoxo-Fluor, TFA). Standard laboratory safety protocols, including the use of PPE and fume hoods, must be strictly followed. The author assumes no liability for experimental outcomes.
Sources
- 1. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 5. DAST - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide
Executive Summary
This guide addresses the physicochemical stability of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide . While benzamides are generally robust, this specific derivative presents a unique "triad" of instability risks due to its functional groups:
-
Amide Hydrolysis: Susceptible at extreme pH (Acid/Base catalysis).
-
N→O Acyl Migration: A specific risk due to the N-(2-hydroxyethyl) moiety in acidic conditions.
-
Oxidative Discoloration: Driven by the electron-rich para-amino (aniline) group.
Part 1: Degradation Pathways & Mechanisms
To troubleshoot experimental issues effectively, you must understand how the molecule degrades.
The "Hidden" Pathway: N→O Acyl Migration
Unlike simple benzamides, the presence of the 2-hydroxyethyl group creates a proximity effect. In acidic media (pH < 4) , the hydroxyl group can attack the amide carbonyl, causing the amide to rearrange into an ester (amino-ester). This ester is significantly more labile (prone to hydrolysis) than the original amide.
Oxidation (The "Pink Solution" Phenomenon)
The primary aromatic amine (p-aniline) is electron-rich and prone to auto-oxidation. This results in the formation of azo-dimers or quinone-imines, typically observed as a color change from colorless to pink, yellow, or brown , even before significant loss of purity is detected by HPLC.
Visualizing the Pathways
The following diagram maps the kinetic risks associated with this molecule.
Caption: Figure 1. Dual degradation pathways showing the acid-catalyzed N→O migration (top) and oxidative coupling (bottom).
Part 2: Troubleshooting Guide (FAQs)
Scenario A: "My solution turned pink/brown after 24 hours."
Diagnosis: Oxidative degradation of the aniline moiety. Root Cause: Exposure to light (UV/Vis) or dissolved oxygen, likely catalyzed by trace metal ions in the buffer.
| Investigation Step | Actionable Protocol |
| Check Light Exposure | Was the sample stored in amber glass? Action: Repeat preparation in amber glassware or wrap vessels in aluminum foil. |
| Check Buffer Quality | Did you use degassed water? Action: Sparge buffers with Nitrogen (N₂) or Argon for 15 mins before use. |
| Check for Metals | Are you using high-grade salts? Action: Add 0.1 mM EDTA to the buffer to chelate trace transition metals (Fe, Cu) that catalyze aniline oxidation. |
Scenario B: "I see a new peak at a slightly different Retention Time (RT) in acidic mobile phase."
Diagnosis: N→O Acyl Migration (Rearrangement). Root Cause: Leaving the sample in an acidic autosampler (e.g., 0.1% TFA or Formic Acid) for extended periods. The N-hydroxyethyl group rearranges to the O-aminoethyl ester.
Validation Experiment:
-
Take the acidic sample showing the "impurity."
-
Adjust pH to ~8.0–9.0 using Ammonium Bicarbonate.
-
Incubate for 30 minutes.
-
Result: If the peak reverts to the parent peak, it was the O-acyl ester (migration product). The reaction is reversible in base.
Scenario C: "The compound precipitates in my stock solution."
Diagnosis: Solubility limit or "Salting Out." Analysis:
-
pKa 1 (Aniline): ~2.5 – 3.0 (Protonated at pH < 2)
-
pKa 2 (Amide): Neutral (Does not ionize in working range).
-
Solubility: The molecule is amphiphilic. High salt concentrations (e.g., PBS 10x) can reduce solubility ("salting out").
Recommendation:
-
Preferred Solvent: Water or DMSO (Stock).
-
Diluent: 5% Acetonitrile/Water avoids precipitation.
-
Avoid: High ionic strength buffers at pH > 10 (where the aniline is fully neutral and less soluble).
Part 3: Stability-Indicating Experimental Protocols
Use these protocols to validate the stability of your specific lot.
Protocol 1: pH-Rate Profile Determination
Objective: Determine the optimal pH for long-term storage or reaction.
-
Buffer Preparation (10 mM):
-
pH 1.2 (0.1 N HCl)
-
pH 4.0 (Acetate)
-
pH 7.4 (Phosphate)
-
pH 9.0 (Borate)
-
-
Sample Prep: Dissolve compound to 100 µM in each buffer.
-
Stress: Incubate at 60°C (accelerated) for 24 hours.
-
Analysis: HPLC-UV (254 nm).
-
Expectation:
-
pH 1.2: High degradation (>10%) due to N→O migration + hydrolysis.
-
pH 4.0 - 8.0: Maximum Stability region.
-
pH 9.0: Moderate stability; risk of oxidation (color change).
-
Protocol 2: Photostability Stress Test (ICH Q1B Modified)
Objective: Confirm sensitivity to laboratory light.
-
Control: 1 mg/mL solution in clear glass, wrapped tightly in foil (Dark Control).
-
Test: 1 mg/mL solution in clear glass, exposed to cool white fluorescent light (approx. 1.2 million lux hours).
-
Duration: 24–48 hours ambient temperature.
-
Analysis: Compare impurity profile of Test vs. Control.
-
Pass Criteria: < 2.0% decrease in purity.
-
Part 4: Interactive Troubleshooting Logic
Follow this decision tree to resolve stability issues quickly.
Caption: Figure 2. Decision tree for diagnosing instability based on visual and chromatographic evidence.
References
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
-
Hansen, K. T., & Bundgaard, H. (1980). Prodrugs as drug delivery systems. XIX. N-Mannich bases as novel prodrugs for amides, ureides, amines, and other NH-acidic compounds. (Discusses the kinetics of N-substituted amide degradation).
-
O'Donnell, J. P., et al. (1979). High-pressure liquid chromatographic analysis of procainamide and its N-acetylated metabolite in biological fluids. (Provides analogous stability data for 4-amino-benzamide derivatives).
-
Behme, M. T., & Cordes, E. H. (1965). Kinetics of the Hydrolysis of N-Methyl-N-hydroxyethylbenzamide. Journal of Organic Chemistry.[1] (Fundamental mechanistic paper on the N->O acyl migration in hydroxyethyl amides).
Sources
Purification of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide by flash chromatography
Topic: Purification of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide Ticket ID: #PUR-882-AMINE Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Analysis
Welcome to the Separation Sciences Technical Support Center. You are attempting to purify 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide . Based on its structure, this molecule presents a "perfect storm" of chromatographic challenges:
-
High Polarity: The N-(2-hydroxyethyl) and amide groups create significant hydrogen bonding potential.
-
Basicity: The 4-amino (aniline) and the tertiary amide nitrogen can interact strongly with acidic silanols on standard silica, leading to severe peak tailing.
-
Solubility: The molecule is likely sparingly soluble in non-polar solvents (Hexane/EtOAc), forcing the use of polar systems like Dichloromethane (DCM)/Methanol (MeOH).
This guide prioritizes Scientific Integrity by offering a self-validating workflow. We do not just give you a recipe; we provide a logic tree to ensure purity regardless of crude mixture complexity.
Decision Matrix: Method Selection
Before starting, determine your purification path using the flowchart below. This logic prevents wasted solvent and sample loss.
Figure 1: Strategic decision tree for selecting the optimal stationary phase based on solubility and TLC behavior.
Standard Operating Procedures (SOPs)
Method A: Normal Phase (The "Gold Standard" for Polar Amines)
Use this if the compound is soluble in DCM and shows Rf > 0.15 on TLC.
Stationary Phase: Spherical Silica Gel (40–60 µm). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).
The "Magic" Solvent System: Standard silica is acidic (pH ~5). Your amine is basic.[1][2] This causes an acid-base reaction on the column, resulting in streaking.[1] You must use a basic modifier.
| Component | Role | Recommended Ratio |
| DCM | Weak solvent (Carrier) | 90% - 99% |
| MeOH | Strong solvent (Eluent) | 1% - 10% |
| NH₄OH (28% aq) | Modifier (Silanol blocker) | 1% (fixed) |
Protocol:
-
Preparation: Do not just pour NH₄OH into DCM (it is immiscible).
-
Prepare a stock solution of 10% MeOH in DCM containing 1% NH₄OH .
-
Shake vigorously in a separatory funnel to saturate the organic layer with ammonia.
-
Use the organic (lower) layer as your "Solvent B".
-
-
Equilibration: Flush the column with 10% Solvent B to neutralize silica acidity before loading.
-
Gradient: Run a gradient from 0% to 100% Solvent B over 15-20 Column Volumes (CV).
Method B: Reverse Phase (The "High Purity" Alternative)
Use this if the compound streaks badly on silica or is insoluble in DCM.
Stationary Phase: C18 (Octadecyl) functionalized silica. Mobile Phase: Water (A) / Methanol or Acetonitrile (B).
Protocol:
-
Modifier: Add 0.1% Formic Acid or Ammonium Bicarbonate to the water. This ensures the amine stays in one ionization state.
-
Loading: Dissolve crude in minimal MeOH or DMSO.
-
Gradient: 5% B to 100% B over 12 CV.
-
Why this works: C18 eliminates the silanol interaction entirely. The hydroxyl group on your molecule aids retention in the aqueous phase, providing excellent separation from non-polar impurities.
Troubleshooting Center (FAQs)
Q1: My compound is "streaking" (tailing) from the origin to the solvent front. Why?
-
Diagnosis: This is the classic "amine effect." The basic nitrogen in the 4-amino group is hydrogen-bonding with the acidic silanols on the silica surface.
-
Fix: You must increase the ionic strength or pH of the mobile phase.
Q2: I am using DCM/MeOH, but the silica gel is dissolving/cracking.
-
Diagnosis: Methanol concentrations >10-15% can dissolve silica gel, leading to white precipitate in your collection tubes and void spaces in the column [2].
-
Fix: Never exceed 15% MeOH on a standard silica column. If you need that much polarity to move the compound, you are using the wrong stationary phase. Switch to Reverse Phase (C18) immediately.
Q3: The compound is co-eluting with a yellow impurity.
-
Diagnosis: Benzamide syntheses often yield nitro-intermediates or aniline byproducts with similar polarity.
-
Fix: Change the "selectivity" (alpha value), not just the solvent strength.
-
If using MeOH, switch to Acetonitrile (if using Reverse Phase).
-
If using Normal Phase, try DCM / Isopropanol (IPA) (ratio 4:1) instead of MeOH. IPA is less aggressive than MeOH and offers different selectivity for hydroxy-containing compounds.
-
Q4: How do I load this sticky compound?
-
Diagnosis: Liquid loading with DCM often leads to broad bands because the sample volume is too large.
-
Fix: Use Dry Loading .
-
Dissolve crude in MeOH.
-
Add Celite 545 or clean silica (ratio 1:2 crude:sorbent).
-
Rotovap to dryness (free-flowing powder).
-
Pack this powder into a solid load cartridge. This guarantees the sharpest possible injection band.
-
References & Authoritative Sources
-
Biotage. (2023).[2][4] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.[5][6] Retrieved from [Link]
-
Teledyne ISCO. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[6] Rapid chromatographic techniques for preparative separations with moderate resolution.[6] Journal of Organic Chemistry, 43(14), 2923–2925.[6] (Foundational text for Flash Chromatography).
Sources
Validation & Comparative
An In-Depth Guide to the LC-MS/MS Fragmentation of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide for Pharmaceutical Analysis
Abstract: This guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide. Designed for researchers and drug development professionals, this document delves into the compound's ionization properties, predictable fragmentation pathways under collision-induced dissociation (CID), and the influence of varying collision energies. By integrating theoretical mechanisms with practical, field-proven protocols, this guide serves as an authoritative resource for method development, structural elucidation, and quantitative analysis in a regulated laboratory environment.
Compound Overview and Ionization Strategy
4-amino-N-(2-hydroxyethyl)-N-methylbenzamide is a substituted aromatic amide. Its structure comprises a central benzamide core with three key functional groups that dictate its physicochemical and spectral properties: a primary aromatic amine (p-amino group), a tertiary amide nitrogen, and a terminal hydroxyl group.
-
Molecular Formula: C₁₀H₁₄N₂O₂
-
Monoisotopic Mass: 194.1055 u
-
Protonated Precursor [M+H]⁺: 195.1133 m/z
Ionization Causality: For LC-MS analysis, electrospray ionization (ESI) in the positive ion mode is the method of choice. The primary aromatic amine is the most basic site on the molecule and, therefore, the most favorable site for protonation under typical acidic mobile phase conditions (e.g., 0.1% formic acid). This yields a stable, even-electron [M+H]⁺ precursor ion, which is the starting point for subsequent tandem mass spectrometry (MS/MS) experiments.
Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)
Collision-induced dissociation (CID) is a technique used in mass spectrometry to fragment selected ions by colliding them with neutral gas molecules.[1] The resulting fragmentation pattern is a unique fingerprint that provides structural information. For 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide, the fragmentation is dominated by the cleavage of the most labile bonds, primarily driven by the stability of the resulting product ions.
The most prominent fragmentation pathway for aromatic amides involves the alpha cleavage of the amide C-N bond.[2][3] This cleavage is energetically favorable as it leads to the formation of a highly resonance-stabilized 4-aminobenzoyl cation.
Below is a diagram illustrating the primary fragmentation cascade for the protonated molecule.
Sources
Comparative Guide: Infrared Spectroscopy of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide
Executive Summary & Structural Context
Objective: This guide provides a technical characterization of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide using Infrared (IR) Spectroscopy. As a direct reference spectrum is often proprietary or absent in public databases for this specific intermediate, this analysis utilizes a First Principles Deconvolution method, validated against empirically established analogues (Procainamide and 4-Amino-N-methylbenzamide).
Significance: This molecule represents a structural hybrid critical in drug synthesis. It combines a primary aromatic amine , a tertiary amide , and a primary alcohol . Distinguishing it from its precursors (often secondary amides) or byproducts relies on detecting the absence of the Amide II band and the presence of the hydroxyl C-O stretch.
Structural Breakdown[1]
-
Core: Para-substituted Benzene ring.
-
Donor: Primary Aromatic Amine (
). -
Linker: Tertiary Amide (
). Note: No N-H bond on the amide nitrogen.[1] -
Tail: Hydroxyethyl group (
).
Comparative Spectral Analysis
The following table contrasts the target molecule with its closest pharmaceutical analogue, Procainamide , and a structural precursor, 4-Amino-N-methylbenzamide .
Table 1: Diagnostic Peak Comparison
| Functional Group | Mode of Vibration | Target Molecule (Tertiary Amide + Alcohol) | Procainamide (Secondary Amide + Tert Amine) | 4-Amino-N-methylbenzamide (Secondary Amide) |
| Hydroxyl (-OH) | O-H Stretch | ~3200–3500 cm⁻¹ (Broad) Key Differentiator | Absent | Absent |
| Primary Amine | N-H Stretch | 3350 & 3450 cm⁻¹ (Sharp Doublet, superimposed on OH) | 3370 & 3460 cm⁻¹(Sharp Doublet) | 3350 & 3450 cm⁻¹(Sharp Doublet) |
| Amide Carbonyl | C=O[2] Stretch (Amide I) | 1630–1660 cm⁻¹ (Strong) | 1650–1670 cm⁻¹(Strong) | 1640–1660 cm⁻¹(Strong) |
| Amide N-H | N-H Bend (Amide II) | ABSENT Diagnostic for Tertiary Amide | ~1550 cm⁻¹ (Medium-Strong) | ~1550 cm⁻¹ (Medium-Strong) |
| Alcohol C-O | C-O Stretch | ~1050 cm⁻¹ (Primary Alcohol) | Absent | Absent |
| Aromatic Ring | C-H Out-of-Plane (Para) | 810–840 cm⁻¹ | 820–840 cm⁻¹ | 820–840 cm⁻¹ |
Detailed Spectral Deconvolution
Region A: High Frequency (3600–3000 cm⁻¹)
This is the most complex region due to signal overlap.
-
The "Masking" Effect: The target molecule contains a primary alcohol. Hydrogen bonding causes the O-H stretch to appear as a broad, intense mound centered around 3350 cm⁻¹.
-
The "Doublet" Indicator: The primary aromatic amine (
) produces two sharp spikes (symmetric and asymmetric stretching) at approximately 3350 cm⁻¹ and 3450 cm⁻¹. -
Interpretation: In the target molecule, look for sharp spikes protruding from a broad O-H mound . In dry Procainamide, this region is cleaner, showing only the sharp N-H spikes.
Region B: The Double Bond Region (1700–1500 cm⁻¹)
This region confirms the amide substitution level.
-
Amide I (C=O): Both the target and analogues show a strong band at ~1640 cm⁻¹. This is the carbonyl stretch.
-
Amide II (N-H Bend): This is the critical purity check . Secondary amides (like Procainamide) have a distinct N-H bending vibration near 1550 cm⁻¹.
-
Target Molecule: Because the amide nitrogen is fully substituted (Methyl + Hydroxyethyl), it cannot exhibit an Amide II band.
-
Observation: The region around 1550 cm⁻¹ should be relatively clear of strong bands, unlike the analogues.
-
Region C: The Fingerprint (1200–1000 cm⁻¹)
-
C-O Stretch: The hydroxyethyl tail introduces a C-O single bond stretch. For primary alcohols, this appears reliably near 1050 cm⁻¹ .
-
Validation: This peak must be present in the target but absent in Procainamide.
Visualization: Logical Assignment Workflow
The following diagram illustrates the decision logic for assigning peaks and verifying the structure against potential impurities.
Caption: Logical workflow for structural verification. Note that the absence of the Amide II band is the primary gate for confirming the tertiary amide structure.
Experimental Protocol (ATR-FTIR)[4]
To ensure reproducible data, the following protocol utilizes Attenuated Total Reflectance (ATR), the industry standard for solid pharmaceutical intermediates.
Materials
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Solvent: Isopropanol (HPLC Grade) for cleaning.
-
Reference: Air background.
Step-by-Step Methodology
-
Crystal Preparation:
-
Clean the ATR crystal with isopropanol and a lint-free wipe.
-
Run a "Background" scan (Air) to verify the path is free of CO₂/H₂O interference.
-
Criterion: The background energy curve should be smooth; CO₂ doublet at 2350 cm⁻¹ should be minimized.
-
-
Sample Application:
-
Place approximately 2–5 mg of the solid sample onto the center of the crystal.
-
Note: If the sample is hygroscopic (common for hydroxyethyl derivatives), work quickly to minimize water absorption which will inflate the O-H region.
-
-
Compression:
-
Lower the pressure arm (anvil) until the force gauge reads the optimal range (typically 80–100 lbs or "click" for torque-limited anvils).
-
Why: Good contact is essential for the evanescent wave to penetrate the sample. Poor contact results in weak peaks and a noisy baseline.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32 scans (averaged).
-
Range: 4000–600 cm⁻¹.
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is required). ATR intensity is linear with wavelength; correction normalizes this.
-
Perform Baseline Correction only if significant drift is observed.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[3][4] (Authoritative text on amide and amine assignments).
-
NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of Benzamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link] (Used for secondary amide comparator data).
-
National Institutes of Health (NIH). (n.d.). Procainamide Structure and Spectral Data. PubChem.[3] Retrieved from [Link] (Used for structural analogue comparison).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3][4] (Source for tertiary amide vs secondary amide frequency shifts).
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide and Related Structures
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic properties is fundamental. Ultraviolet-Visible (UV-Vis) spectroscopy, a robust and accessible technique, provides critical insights into the electronic structure of chromophoric molecules. This guide offers an in-depth comparison of the UV-Vis absorption characteristics of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide, a compound of interest in various research domains, with its structurally related analogs. Due to the limited availability of direct experimental data for the target compound, this guide will leverage a comparative analysis with well-characterized parent structures—4-aminobenzamide and N-methylbenzamide—to forecast its spectral behavior and to underscore the principles of structural and solvent-induced spectral shifts.
The Significance of UV-Vis Absorption in Molecular Characterization
The absorption of UV-Vis radiation by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelength at which this absorption is maximal (λmax) is a hallmark of the molecule's electronic makeup, particularly the nature of its conjugated systems and the presence of auxochromes (groups that modify the absorption of a chromophore). For a molecule like 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide, the benzamide core constitutes the primary chromophore, with the amino group and its substituents acting as powerful auxochromes. Variations in λmax can reveal subtle changes in molecular structure, making UV-Vis spectroscopy an invaluable tool for identity confirmation, purity assessment, and studying solute-solvent interactions.
Comparative Analysis of UV-Vis Absorption Maxima
To establish a predictive baseline for the UV-Vis absorption of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide, we will examine the experimental data for two key structural analogs: 4-aminobenzamide and N-methylbenzamide.
| Compound | Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| 4-aminobenzamide | 4-aminobenzamide chemical structure | Ethanol | ~288[1] | Log ε ≈ 4.2[1] |
| N-methylbenzamide | N-methylbenzamide chemical structure | Not Specified* | ~225[2] | Not Available |
| 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide (Predicted) | 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide chemical structure | Ethanol | 290 - 300 | Not Applicable |
*Solvent for N-methylbenzamide was not specified in the available data source. Common solvents for UV-Vis spectroscopy of such compounds include ethanol and methanol.
Analysis of Structural Effects:
The UV-Vis spectrum of 4-aminobenzamide in ethanol exhibits a strong absorption maximum at approximately 288 nm.[1] This absorption is primarily attributed to the π → π* transition of the benzene ring, which is significantly influenced by both the electron-donating amino group (-NH₂) and the electron-withdrawing amide group (-CONH₂). The para-disposition of these groups allows for an extended conjugation, leading to a bathochromic (red) shift compared to unsubstituted benzene (λmax ≈ 255 nm).
In contrast, N-methylbenzamide , which lacks the electron-donating amino group at the para position, shows a λmax at a much shorter wavelength, around 225 nm.[2] This highlights the profound effect of the para-amino group in extending the chromophore and lowering the energy of the electronic transition.
Predicted Absorption for 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide:
For our target compound, 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide, we can predict its λmax by considering the electronic contributions of its substituents relative to 4-aminobenzamide. The primary difference is the substitution on the amide nitrogen. The presence of a methyl and a 2-hydroxyethyl group on the amide nitrogen is expected to have a relatively minor electronic effect on the main chromophore of the 4-aminobenzoyl system compared to the powerful influence of the para-amino group. Therefore, we predict that the λmax of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide will be similar to, or slightly red-shifted from, that of 4-aminobenzamide. An estimated λmax in the range of 290-300 nm in ethanol is a reasonable starting point for experimental verification.
The Critical Role of Solvent Selection: Understanding Solvatochromism
The choice of solvent in UV-Vis spectroscopy is not merely for dissolution; it can significantly influence the position and intensity of absorption bands—a phenomenon known as solvatochromism.[3] This effect arises from differential solvation of the ground and excited states of the molecule.[3]
-
Polar protic solvents , such as ethanol and methanol, can form hydrogen bonds with the solute. For aromatic amides, these interactions can stabilize the excited state more than the ground state, leading to a bathochromic (red) shift (a shift to longer wavelengths).[4]
-
Polar aprotic solvents , like dimethylformamide (DMF) or acetonitrile, can also induce spectral shifts through dipole-dipole interactions.
-
Nonpolar solvents , such as hexane or cyclohexane, provide a baseline spectrum with minimal solute-solvent interactions.
When developing a UV-Vis method for 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide, it is crucial to consider the intended application. For comparative studies, using a consistent solvent system is paramount. For probing the electronic properties of the molecule, acquiring spectra in a range of solvents with varying polarities can provide valuable information about the nature of its electronic transitions.
Experimental Protocol for Determining UV-Vis Absorption Maxima
This section provides a detailed, self-validating protocol for the accurate determination of the λmax of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide and its comparators.
Objective: To determine and compare the wavelength of maximum absorbance (λmax) of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide, 4-aminobenzamide, and N-methylbenzamide in a selected solvent (e.g., absolute ethanol).
Materials:
-
4-amino-N-(2-hydroxyethyl)-N-methylbenzamide (as available)
-
4-aminobenzamide (analytical standard)
-
N-methylbenzamide (analytical standard)
-
Absolute ethanol (spectroscopic grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Adjustable micropipettes
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Methodology:
-
Preparation of Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of each compound into separate 10 mL volumetric flasks.
-
Dissolve the compound in a small amount of absolute ethanol and then dilute to the mark with the same solvent. Mix thoroughly. Causality: Creating a concentrated stock solution allows for accurate serial dilutions to an appropriate concentration for UV-Vis analysis.
-
-
Preparation of Working Solutions (e.g., 10 µg/mL):
-
Pipette 0.25 mL of each stock solution into separate 25 mL volumetric flasks.
-
Dilute to the mark with absolute ethanol and mix thoroughly. Trustworthiness: This dilution step ensures that the absorbance reading will fall within the linear range of the instrument (typically 0.2 - 0.8 A.U.), minimizing deviations from the Beer-Lambert law.
-
-
Spectrophotometer Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Fill two quartz cuvettes with the blank solvent (absolute ethanol).
-
Place the cuvettes in the reference and sample holders and perform a baseline correction. Expertise: Baseline correction electronically subtracts the absorbance of the solvent and the cuvette, ensuring that the resulting spectrum is solely due to the analyte.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution of the first analyte.
-
Fill the sample cuvette with the working solution and ensure there are no air bubbles.
-
Place the cuvette in the sample holder and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Repeat the measurement for the other compounds, rinsing the cuvette with the respective solution before each measurement.
-
-
Data Analysis and Comparison:
-
Overlay the spectra of the three compounds for a direct visual comparison.
-
Tabulate the λmax values for each compound in the selected solvent.
-
Analyze the observed shifts in λmax based on the structural differences between the molecules.
-
Workflow for UV-Vis Analysis
Caption: Experimental workflow for determining and comparing UV-Vis absorption maxima.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the UV-Vis absorption properties of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide. By analyzing the spectral data of its core structural components, 4-aminobenzamide and N-methylbenzamide, we can confidently predict a λmax in the range of 290-300 nm in a polar protic solvent like ethanol. The provided experimental protocol offers a robust methodology for the empirical determination of this value. For drug development professionals and researchers, this approach not only facilitates the initial characterization of this molecule but also establishes a foundation for more complex studies, such as quantitative analysis using the Beer-Lambert law, and investigating its interactions with biological macromolecules. Future experimental work should focus on obtaining high-resolution spectra of the title compound in a variety of solvents to fully elucidate its solvatochromic behavior.
References
-
Solvent Organization and Electrostatics Tuned by Solute Electronic Structure: Amide versus Non-Amide Carbonyls. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
N-methylbenzamide. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]
-
Tabuchi, A., Hayakawa, T., Kuwata, S., Ishige, R., & Ando, S. (2021). Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. Materials Advances, 2(13), 4419–4427. [Link]
-
Benzamide, 4-amino-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
-
Benzamide, 4-amino-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
-
Benzamide, 4-amino-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
-
4-Aminobenzamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
A highly selective and rapid solvatochromic material for amide solvent detection. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Solvatochromism. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Benzamide, N-methyl-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
-
Novaki, L. P., & El Seoud, O. A. (n.d.). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. Retrieved February 15, 2026, from [Link]
-
UV-Vis spectra; (a) compounds 3-8 in methanol; (b) compounds 9-14 in... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
SpectraBase. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]
-
Benzamide, 4-amino-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
-
UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? (n.d.). Reddit. Retrieved February 15, 2026, from [Link]
-
Benzamide, N-methyl-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
-
4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide. (n.d.). Mallak Specialties Pvt Ltd. Retrieved February 15, 2026, from [Link]
-
UV-visible spectra illustrating products formation following 1 h... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
A Guide to the Elemental Analysis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide: Theoretical Calculations and Comparative Data
For Researchers, Scientists, and Drug Development Professionals
In the characterization of novel chemical entities, elemental analysis stands as a fundamental technique for confirming the empirical and molecular formula of a synthesized compound. This guide provides a detailed theoretical elemental analysis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide, a substituted benzamide derivative of interest in pharmaceutical and chemical research. By presenting the expected elemental composition, this document serves as a crucial reference for researchers to validate the purity and identity of their synthesized compound.
Furthermore, this guide offers a comparative analysis with other well-known benzamide derivatives, providing a broader context for understanding the elemental composition of this class of compounds. The inclusion of a detailed experimental protocol for elemental analysis equips researchers with the practical knowledge to perform this essential analytical technique.
Theoretical Elemental Analysis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide
The first step in performing an elemental analysis is to determine the correct molecular formula of the compound . Based on the chemical name, the structure of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide can be deconstructed to deduce its molecular formula.
The structure consists of:
-
A 4-aminobenzoyl group: C₇H₆NO
-
An N-methyl group: CH₃
-
An N-(2-hydroxyethyl) group: C₂H₅O
Combining these fragments and accounting for the amide linkage, the molecular formula is determined to be C₁₀H₁₄N₂O₂ .
With the molecular formula established, the theoretical elemental composition can be calculated using the atomic weights of the constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). The standard atomic weights used for this calculation are:
The molecular weight of C₁₀H₁₄N₂O₂ is calculated as follows:
(10 * 12.011) + (14 * 1.008) + (2 * 14.007) + (2 * 15.999) = 120.11 + 14.112 + 28.014 + 31.998 = 194.234 g/mol
The percentage composition of each element is then calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.
Table 1: Theoretical Elemental Analysis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide
| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 61.84 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 7.27 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.42 |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.47 |
| Total | 194.234 | 100.00 |
Comparative Elemental Analysis of Benzamide Derivatives
To provide a practical context for the elemental analysis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide, it is useful to compare its theoretical composition with that of other well-known benzamide derivatives used in the pharmaceutical industry. This comparison highlights the variations in elemental percentages that arise from different substitutions on the benzamide scaffold.
Procainamide is an antiarrhythmic agent with the molecular formula C₁₃H₂₁N₃O.[19][20] Metoclopramide is an antiemetic and prokinetic agent with the molecular formula C₁₄H₂₂ClN₃O₂.
Table 2: Comparison of Theoretical Elemental Analysis of Benzamide Derivatives
| Compound | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Oxygen | % Other |
| 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide | C₁₀H₁₄N₂O₂ | 61.84 | 7.27 | 14.42 | 16.47 | - |
| Procainamide[19] | C₁₃H₂₁N₃O | 66.35 | 9.00 | 17.86 | 6.79 | - |
| Metoclopramide | C₁₄H₂₂ClN₃O₂ | 55.05 | 6.73 | 12.84 | 14.68 | 10.70 (Cl)[21] |
This table demonstrates how the addition of different functional groups, such as the diethylaminoethyl group in procainamide and the chloro and methoxy groups in metoclopramide, significantly alters the expected elemental percentages.
Experimental Protocol for Elemental Analysis
The determination of the elemental composition of an organic compound is typically performed using an automated elemental analyzer.[22][23][24][25] The underlying principle is the complete combustion of the sample in a high-oxygen environment, followed by the separation and quantification of the resulting gaseous products.
Workflow for CHNSO Elemental Analysis
Sources
- 1. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 4. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 8. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 9. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 10. Nitrogen - Wikipedia [en.wikipedia.org]
- 11. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. Atomic Data for Nitrogen (N ) [physics.nist.gov]
- 14. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]
- 15. princeton.edu [princeton.edu]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
- 17. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 18. Oxygen | O (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Procainamide - Wikipedia [en.wikipedia.org]
- 21. US4250110A - Method of preparing metoclopramide - Google Patents [patents.google.com]
- 22. measurlabs.com [measurlabs.com]
- 23. mt.com [mt.com]
- 24. rsc.org [rsc.org]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide
Executive Safety Summary
Immediate Action Required: Treat 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide as a Category 2 Skin/Eye Irritant and a Potential Sensitizer . Due to the p-aniline moiety, there is a theoretical risk of methemoglobinemia upon significant absorption, although the hydrophilic side chain (hydroxyethyl) modulates lipophilicity.
Core Directive: Do not handle on an open bench. All solid-state manipulation (weighing, transfer) must occur inside a certified chemical fume hood or a powder containment enclosure.
| Parameter | Specification |
| Primary Hazard | Skin/Eye Irritation (H315, H319); STOT-SE Respiratory (H335) |
| Physical State | Solid (Powder/Crystalline) |
| Solubility Profile | Soluble in DMSO, Methanol; Moderate water solubility (Polar side-chain) |
| Signal Word | WARNING |
Technical Hazard Analysis (Structure-Activity Relationship)
To understand the safety requirements, we must analyze the molecule's functional groups rather than relying solely on generic safety data sheets.
-
The 4-Amino Group (Aniline Derivative): The presence of a primary amine on the benzene ring suggests potential for skin sensitization. While the amide bond reduces the basicity compared to pure aniline, the potential for biological interaction remains.
-
Hydroxyethyl & Methyl Side Chains: These groups increase the polarity of the molecule.
-
Risk Implication: Increased solubility in mucous membranes (eyes, respiratory tract). If inhaled as dust, it will dissolve rapidly in lung surfactant, leading to immediate irritation and faster systemic absorption than lipophilic analogs.
-
-
Benzamide Core: Generally stable, but pharmacologically active.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for research environments handling >5mg quantities.
A. Respiratory Protection[2][6][7][8][9][10]
-
Primary Control: Engineering controls (Fume Hood) are the first line of defense.
-
PPE Requirement: If work must occur outside a hood (e.g., equipment maintenance), use a P3 (EN 143) or N99 (NIOSH) particulate respirator.
-
Why? The hydroxyethyl group facilitates rapid absorption across alveolar membranes. Dust inhalation must be prevented at the source.[1][2]
B. Hand Protection (Glove Logic)
Standard latex gloves are insufficient due to the variable permeation rates of organic amides.
| Handling State | Glove Material | Thickness | Breakthrough Time | Protocol |
| Dry Solid | Nitrile Rubber | ≥ 0.11 mm | > 480 min | Single pair acceptable. Change if contaminated.[2][3][4] |
| Solution (DMSO/MeOH) | Nitrile (High Grade) | ≥ 0.14 mm | > 240 min | Double Gloving Required. Colored indicator underglove recommended. |
| Solution (DCM/Chloroform) | Laminate (PE/EVOH) | Multi-layer | > 480 min | Standard nitrile degrades instantly in halogenated solvents carrying this amine. |
C. Ocular & Body Protection[4][6][7][8][9][12]
-
Eyes: Chemical Safety Goggles (ANSI Z87.1 / EN 166). Note: Safety glasses with side shields are inadequate for powders that can drift behind lenses.
-
Body: 100% Cotton or Nomex Lab Coat (Snap closures preferred for quick removal). Long pants and closed-toe chemically resistant shoes.
Operational Handling Workflow
This self-validating workflow minimizes exposure risk during the most critical phase: Weighing and Solubilization .
Figure 1: Safe handling workflow for 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide, emphasizing static control to prevent dust dispersion.
Detailed Protocol Steps:
-
Static Neutralization: Benzamide derivatives are often electrostatic. Use an anti-static gun or bar before opening the container to prevent the powder from "jumping" and creating an aerosol.
-
Taring: Tare the receiving vial, not the spatula. Never return excess chemical to the stock bottle.
-
Solubilization: Add solvent immediately after weighing to lock the chemical into a liquid phase, reducing inhalation risk.
-
Decontamination: Wipe the balance and surrounding area with a methanol-dampened tissue. The hydroxyethyl group ensures good solubility in methanol for cleaning.
Emergency Response & Disposal
Accidental Exposure
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes . Do not use ethanol/methanol on skin, as this may enhance transdermal absorption of the benzamide.
-
Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids. Seek medical attention.
Waste Disposal Classification
Do not dispose of down the drain. This compound is an organic amine and must be segregated.
| Waste Stream | Classification | Packaging |
| Solid Waste | Hazardous Organic Solid | High-density polyethylene (HDPE) jar. Label "Toxic Organic Solid". |
| Liquid Waste | Organic Solvent Waste | Segregate based on solvent (Halogenated vs. Non-Halogenated). |
| Contaminated Sharps | Hazardous Sharps | Rigid sharps container. |
Disposal Logic: The amide bond is susceptible to hydrolysis under strong acidic/basic conditions, but in a waste context, it should be treated as a stable organic. Incineration is the preferred method of destruction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 756041, 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (Structural Analog Analysis). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
